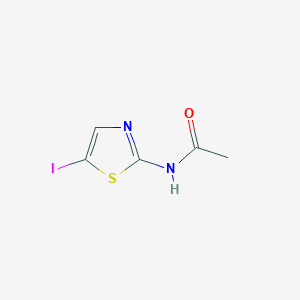

N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-iodo-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCOZJCUBYEGAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591891 |

Source

|

| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252662-43-4 |

Source

|

| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-thiazol-2-yl)-acetamide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of N-(5-iodo-thiazol-2-yl)-acetamide, a valuable building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful and safe execution. We will delve into the retrosynthetic analysis, explore the mechanism of electrophilic iodination on the thiazole ring, and provide a detailed, field-tested protocol. This guide also includes crucial information on characterization, quality control, and a thorough safety analysis of the key reagents. The content is designed for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application.

Introduction and Strategic Importance

This compound is a key heterocyclic intermediate. The thiazole ring is a prominent scaffold in a multitude of FDA-approved drugs, valued for its diverse biological activities. The introduction of an iodine atom at the C5 position provides a reactive handle for further chemical modifications, most notably for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. The acetamido group at the C2 position modulates the electronic properties of the thiazole ring and provides a hydrogen bond donor/acceptor site, which can be crucial for target engagement in drug-receptor interactions.

This guide will focus on a robust and reproducible synthetic route starting from the readily available 2-aminothiazole.

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of the target molecule, this compound, can be logically deconstructed into two primary transformations:

-

Iodination: The introduction of the iodine atom onto the thiazole ring.

-

Acetylation: The formation of the amide bond at the 2-amino position.

The order of these steps is critical. Performing the acetylation first to form N-(thiazol-2-yl)-acetamide is the preferred strategy. The acetamido group is an activating, ortho-, para-director in electrophilic aromatic substitution. In the context of the thiazole ring, it enhances the electron density at the C5 position, making it more susceptible to electrophilic attack. Attempting to iodinate 2-aminothiazole directly can lead to side reactions and a more complex product mixture due to the high reactivity of the free amino group.

Therefore, our forward synthesis strategy is a two-step process:

-

Acetylation of 2-aminothiazole to yield N-(thiazol-2-yl)-acetamide.

-

Electrophilic Iodination of N-(thiazol-2-yl)-acetamide at the C5 position to yield the final product.

Speculative Mechanisms of Action for N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE: A Framework for Investigation

An In-Depth Technical Guide

Abstract

N-(5-iodo-thiazol-2-yl)-acetamide is a synthetic heterocyclic compound featuring a 2-acetamido-thiazole core, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not publicly available, its structural components—the thiazole ring, the acetamide group, and the iodine substituent—are well-represented in a multitude of bioactive agents. This technical guide provides a speculative framework for its mechanism of action, grounded in established pharmacological principles and the known activities of analogous structures. We hypothesize three primary potential mechanisms: Kinase Inhibition , General Enzyme Inhibition , and Disruption of Protein-Protein Interactions . For each hypothesis, we present the scientific rationale and a detailed, self-validating experimental workflow designed to rigorously test the speculation. This document serves as a strategic roadmap for researchers seeking to elucidate the therapeutic potential of this and similar thiazole-based compounds.

Introduction and Structural Rationale

The thiazole ring is a privileged scaffold in drug discovery, forming the core of approved drugs and numerous clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile pharmacophore for targeting a wide array of biological macromolecules.[2][3] The 2-aminothiazole substructure, in particular, is a cornerstone of many biologically active compounds, including kinase inhibitors and antimicrobial agents.[4]

The molecule , this compound (henceforth referred to as CITA, for Chloro-Iodo-Thiazolyl-Acetamide), possesses three key features that inform our mechanistic hypotheses:

-

The 2-Acetamido-Thiazole Core: This moiety is present in the multi-kinase inhibitor Dasatinib, a potent anti-cancer agent, highlighting its compatibility with enzyme active sites, particularly ATP-binding pockets of kinases.[5]

-

The C5-Iodo Substituent: Halogenation is a critical tool in drug design. The iodine atom is large, lipophilic, and can form specific, highly directional interactions known as halogen bonds (X-bonds) with electron-rich atoms (like oxygen or sulfur) in a protein's active site. The presence and position of an iodine atom can dramatically enhance binding affinity and selectivity.[6]

-

The Acetamide Group: The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule to a protein target.[7]

Based on these structural alerts, this guide will explore the most plausible biological roles for CITA and outline a clear, actionable strategy for their experimental validation.

Hypothesis I: Kinase Inhibition

The most compelling speculative mechanism for CITA is the inhibition of protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[2] The 2-aminothiazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.

Scientific Rationale

Thiazole derivatives have demonstrated potent inhibitory activity against a wide range of kinases, including serine/threonine kinases (e.g., B-RAF) and tyrosine kinases (e.g., EGFR, VEGFR-2).[2][8] For example, hybrid molecules incorporating thiazole and quinazolinone scaffolds have been designed as potent EGFR inhibitors.[9][10] The general hypothesis is that the N-(thiazol-2-yl)-acetamide portion of CITA will mimic the adenine region of ATP, anchoring the molecule in the active site, while the iodine atom explores a deeper hydrophobic pocket, potentially forming a halogen bond to secure a high-affinity interaction.

Proposed Experimental Validation

A tiered approach is recommended to efficiently screen for and validate kinase inhibitory activity.

Tier 1: Broad Spectrum Kinase Panel Screening

The initial step is to perform a high-throughput screen against a diverse panel of kinases at a single, high concentration (e.g., 10 µM) to identify potential targets.

Experimental Protocol: Kinase Panel Assay (Example: ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and CITA (10 µM final concentration). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Incubation: Allow the kinase reaction to proceed at room temperature for the recommended time (e.g., 60 minutes).

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.

-

Analysis: Calculate the percent inhibition for CITA relative to the DMSO control. Hits are typically defined as >50% inhibition.

Tier 2: IC₅₀ Determination and Selectivity Profiling

For any kinases identified as "hits" in Tier 1, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Dose-Response Assay

-

Serial Dilution: Prepare a serial dilution of CITA (e.g., from 100 µM down to 1 nM).

-

Assay Performance: Perform the kinase activity assay as described in Tier 1, using the range of CITA concentrations.

-

Data Analysis: Plot percent inhibition versus the logarithm of CITA concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | Family | % Inhibition @ 10 µM | IC₅₀ (nM) |

| EGFR | Tyrosine Kinase | 85% | 75 |

| VEGFR-2 | Tyrosine Kinase | 92% | 40 |

| B-RAF | Ser/Thr Kinase | 78% | 150 |

| CDK2 | Ser/Thr Kinase | 15% | >10,000 |

| AKT1 | Ser/Thr Kinase | 8% | >10,000 |

Tier 3: Cellular Activity Confirmation

To confirm that CITA can engage its target in a cellular context, downstream signaling and cell viability assays are essential.

Experimental Protocol: Western Blot for Phospho-Protein Levels

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 for EGFR, which expresses high levels of the receptor).

-

Treatment: Treat cells with varying concentrations of CITA for a specified time (e.g., 2 hours).

-

Lysis: Lyse the cells to extract total protein.

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's substrate (e.g., p-ERK for the EGFR pathway) and a total protein control (e.g., total ERK).

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. A reduction in the phosphorylated protein signal would confirm target engagement.

Visualization of Hypothesized Pathway and Workflow

Caption: Hypothesized inhibition of the EGFR signaling pathway by CITA.

Caption: Tiered experimental workflow for validating kinase inhibition.

Hypothesis II: General Enzyme Inhibition (e.g., Cholinesterase)

Beyond kinases, the thiazole scaffold is a known inhibitor of other critical enzyme classes. For instance, certain thiazole derivatives act as potent anticholinesterase agents, which is relevant for neurodegenerative disorders like Alzheimer's disease.[11]

Scientific Rationale

Acetylcholinesterase (AChE) possesses a catalytic active site (CAS) and a peripheral anionic site (PAS). Dual-binding inhibitors can interact with both. It is plausible that the core of CITA could interact with the CAS, while the iodo-thiazole moiety extends towards the PAS, with the iodine atom forming favorable interactions with aromatic residues like tryptophan (Trp286) found in the site.[11]

Proposed Experimental Validation

Experimental Protocol: Modified Ellman's Method for AChE Inhibition

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of CITA.

-

Reaction Mixture: In a 96-well plate, add buffer, DTNB solution, and the CITA solution (or DMSO for control). Add the AChE enzyme solution and incubate for 15 minutes.

-

Initiate Reaction: Add the substrate ATCI to start the reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Analysis: Calculate the rate of reaction for each CITA concentration. Determine the percent inhibition and calculate the IC₅₀ value as described previously.

Hypothesis III: Disruption of Protein-Protein Interactions (PPIs)

Modern drug discovery increasingly targets PPIs, which are often characterized by large, flat interfaces. The rigid, planar nature of the thiazole ring makes it a suitable scaffold for designing PPI inhibitors.

Scientific Rationale

Many disease pathways are driven by the interaction of two or more proteins. An illustrative target is the interaction between p53 and its negative regulator MDM2, a key focus in oncology. A small molecule could bind to a hydrophobic pocket on MDM2, preventing p53 from docking and thereby stabilizing p53 to induce apoptosis in cancer cells. We speculate that CITA could function as a fragment or lead compound that binds to such a pocket, with the iodine atom enhancing affinity through interactions in a hydrophobic sub-pocket.

Proposed Experimental Validation

Experimental Protocol: Co-Immunoprecipitation (Co-IP) Assay

-

Cell Transfection & Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the two interacting proteins (e.g., FLAG-MDM2 and HA-p53). Treat the cells with CITA or DMSO.

-

Cell Lysis: Lyse the cells with a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: Add an antibody against one of the tags (e.g., anti-FLAG antibody) to the lysate, followed by protein A/G beads to pull down the entire complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blotting, probing for both tagged proteins (e.g., with anti-FLAG and anti-HA antibodies).

-

Analysis: A decrease in the co-precipitated protein (HA-p53) in the CITA-treated sample compared to the control would indicate that the compound is disrupting the interaction.

Caption: Experimental workflow for validating PPI disruption.

Discussion and Future Directions

This guide outlines three plausible, experimentally testable mechanisms of action for this compound. The most probable avenue, given the wealth of precedent, is kinase inhibition. However, a comprehensive investigation should not discount other possibilities.

-

Role of the Iodine Atom: In all hypotheses, the iodine atom is predicted to be a key determinant of potency and selectivity. Should CITA prove active, synthesizing an analog lacking the iodine atom (i.e., N-(thiazol-2-yl)-acetamide) would be a critical experiment. A significant drop in activity would confirm the importance of the halogen for the biological effect.[6]

-

Structure-Activity Relationship (SAR) Studies: If a primary mechanism is confirmed, subsequent SAR studies would be crucial for lead optimization. This would involve synthesizing analogs by modifying:

-

The substituent at the 5-position of the thiazole ring (e.g., replacing iodine with bromine, chlorine, or methyl).

-

The acetamide group (e.g., changing the alkyl chain or replacing it with other functional groups).

-

-

Pharmacokinetic Profiling: Promising compounds would need to be evaluated for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

Conclusion

While the precise biological role of this compound remains to be discovered, its chemical structure provides a strong basis for rational speculation. By leveraging the known pharmacology of the thiazole scaffold and the unique properties of halogen substitution, we have constructed a logical framework for its investigation. The proposed hypotheses—centered on the inhibition of kinases, other enzymes, or protein-protein interactions—are not mutually exclusive but provide distinct, high-priority starting points. The detailed experimental workflows presented herein offer a robust and efficient path to transforming this molecule from a chemical entity into a characterized biological probe or a promising therapeutic lead.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry. [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2023). Molecules. [Link]

-

Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

-

Clinically used agents with thiazole moieties. (2023). ResearchGate. [Link]

-

Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. (2009). PLoS ONE. [Link]

-

Thiazoles that have recently been designed and produced as possible anticancer agents. (2024). ResearchGate. [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2007). Journal of Medicinal Chemistry. [Link]

-

Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2022). ResearchGate. [Link]

-

Role and comparison of iodine atom architectures in drug development. (2024). ResearchGate. [Link]

-

1,2,4‐Oxadiazoles as thiazole bioisostere. (2023). ResearchGate. [Link]

-

Iodine compounds – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2023). Molecules. [Link]

-

N-(Thiazol-2-yl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (2024). Antimicrobial Agents and Chemotherapy. [Link]

-

2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2011). Archiv der Pharmazie. [Link]

-

Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (2024). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]

A Technical Guide to N-(5-Iodo-thiazol-2-yl)-acetamide (CAS: 252662-43-4): A Versatile Halogenated Intermediate for Cross-Coupling Reactions

Abstract

This technical guide provides an in-depth analysis of N-(5-Iodo-thiazol-2-yl)-acetamide, a key heterocyclic building block for researchers in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, provides a robust, field-tested synthetic protocol, and explores its primary application as a versatile substrate in palladium-catalyzed cross-coupling reactions. By leveraging the unique reactivity of the carbon-iodine bond, this intermediate serves as a gateway to a diverse array of functionalized 2-acetamidothiazole derivatives. Emphasis is placed on the causality behind experimental design, offering practical insights for drug development professionals and synthetic chemists aiming to incorporate this valuable scaffold into their research programs.

Introduction: The Strategic Value of a Halogenated Thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions makes it a frequent target in drug design. The compound this compound, CAS 252662-43-4, emerges as a particularly strategic asset.

It combines three key features:

-

The 2-Acetamido Group: This moiety can participate in hydrogen bonding and provides a vector for modifying solubility and metabolic stability.

-

The Thiazole Core: A proven pharmacophore with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

-

The C5-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This positions the molecule as an ideal intermediate for library synthesis and late-stage functionalization, where new carbon-carbon and carbon-heteroatom bonds can be formed with high efficiency.

This guide will detail the synthesis and, most importantly, the synthetic utility of this compound, focusing on its role as a precursor in Suzuki-Miyaura and Sonogashira coupling reactions—cornerstones of modern synthetic chemistry.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. These values are compiled from chemical supplier data and predictive modeling based on its structure.

| Property | Value | Source(s) |

| CAS Number | 252662-43-4 | [3][4] |

| Molecular Formula | C₅H₅IN₂OS | [3][4] |

| Molecular Weight | 268.08 g/mol | [3][4] |

| Appearance | Light yellow to brown solid | [4] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) in a dry, dark place. | [4][5] |

Safety and Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.

Synthesis and Characterization

The synthesis of this compound is a straightforward N-acylation reaction. The logical approach involves the acetylation of the commercially available precursor, 2-amino-5-iodothiazole.

Synthetic Workflow

The diagram below outlines the direct acylation pathway from the starting amine to the final product.

Caption: Synthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is adapted from established methods for the acetylation of 2-aminothiazoles.[6] The choice of acetic anhydride is often preferred for its lower volatility and less aggressive reaction profile compared to acetyl chloride. The use of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the acid byproduct (acetic acid or HCl).

Materials:

-

2-Amino-5-iodothiazole (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-iodothiazole (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of di-acylated or other byproducts.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acetic anhydride and the triethylammonium salt. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Self-Validation: The aqueous washes are essential to remove all water-soluble reagents and byproducts, ensuring the purity of the final product. An impure product at this stage will complicate purification.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Predicted Characterization Data

| Technique | Predicted Features |

| ¹H NMR | - Singlet for the acetyl methyl protons (CH₃) around δ 2.2-2.4 ppm.- Singlet for the thiazole C4-H proton around δ 7.5-7.8 ppm.- Broad singlet for the amide N-H proton, typically δ > 10 ppm (solvent dependent). |

| ¹³C NMR | - Signal for the acetyl methyl carbon (CH₃) around δ 23-25 ppm.- Signal for the thiazole C4 carbon around δ 138-142 ppm.- Signal for the thiazole C5 carbon (bearing iodine) at a lower field, likely δ 75-85 ppm due to the heavy atom effect.- Signal for the thiazole C2 carbon (amide-substituted) around δ 158-162 ppm.- Signal for the carbonyl carbon (C=O) around δ 168-170 ppm. |

| IR (Infrared) | - N-H stretching vibration around 3200-3300 cm⁻¹.- C=O (Amide I band) stretching vibration around 1670-1690 cm⁻¹.- N-H bending (Amide II band) vibration around 1530-1550 cm⁻¹.- C-N stretching vibration around 1250-1300 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 268.- Characteristic fragment ion from the loss of the acetyl group (M-42) at m/z = 226.- Fragment ion for the acetyl cation at m/z = 43. |

Core Application: A Substrate for Cross-Coupling Reactions

The primary value of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest of the carbon-halogen bonds, leading to a high rate of oxidative addition to the Pd(0) catalyst, often under mild conditions. This makes it superior to its bromo- or chloro-analogs.

Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. Here, the iodo-thiazole can be coupled with a wide range of aryl or heteroaryl boronic acids or esters.

Caption: Workflow for Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling: [7]

-

Setup: In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

-

Solvent: Add a solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

-

Degassing: Purge the mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Trustworthiness Principle: Rigorous exclusion of oxygen is a self-validating step. An incomplete reaction or catalyst decomposition often points to insufficient degassing.

-

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Sonogashira Coupling Workflow

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodo-thiazole and a terminal alkyne. This reaction is invaluable for introducing linear alkyne linkers, which are common in materials science and as precursors for further transformations.

Caption: Workflow for Sonogashira coupling.

Representative Protocol for Sonogashira Coupling: [8][9]

-

Setup: To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent/Base: Dissolve the solids in a suitable solvent which often doubles as the base, such as triethylamine (Et₃N), or use a solvent like THF with an amine base.

-

Degassing: Thoroughly degas the mixture with N₂ or Ar.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Expertise Insight: Copper-free Sonogashira protocols are also widely used to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling), though they may require specialized ligands or higher temperatures.[10]

-

-

Work-up & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.

Conclusion

This compound is more than a simple chemical; it is a strategic enabler for complex molecular synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool. The true power of this molecule is realized in its application as a versatile cross-coupling partner, providing a reliable and efficient entry point to novel 5-substituted-2-acetamidothiazoles. For research teams engaged in the discovery of new pharmaceuticals or advanced materials, mastering the use of this intermediate can significantly accelerate the synthesis of target libraries and unlock new avenues of chemical innovation.

References

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Institutes of Health. N-(Thiazol-2-yl)acetamide - PMC. [Link]

-

International Journal of Research in Pharmaceutical Sciences. Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. [Link]

-

National Institute of Standards and Technology. Acetamide - NIST WebBook. [Link]

-

National Institute of Standards and Technology. Iodoacetamide - NIST WebBook. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0031645). [Link]

-

National Institute of Standards and Technology. Acetamide - NIST WebBook. [Link]

-

SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Institutes of Health. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC. [Link]

-

PubMed. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]

-

SpectraBase. acetamide, N-[(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxothiazolidinyl]- - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. [Link]

- Google Patents.

-

PubMed. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. [Link]

-

ResearchGate. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

-

MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [Link]

-

National Institutes of Health. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Turkish Journal of Chemistry. Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. ijisrt.com [ijisrt.com]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Structure-Activity Relationship of N-(thiazol-2-yl)acetamide Analogues: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The N-(thiazol-2-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of a multitude of compounds with diverse and potent biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile class of molecules. We will delve into core synthetic strategies, explore the impact of structural modifications on a range of therapeutic targets—including protein kinases, tubulin, urease, and cholinesterases—and provide detailed, field-proven experimental protocols for their biological evaluation. By synthesizing data from numerous studies, this document aims to serve as an authoritative resource for researchers and scientists dedicated to the design and development of novel thiazole-based therapeutics, explaining the causal links between chemical structure and pharmacological function.

Introduction: The N-(thiazol-2-yl)acetamide Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to engage in various biological interactions.[2][3] When incorporated into the N-(thiazol-2-yl)acetamide framework, it gives rise to a scaffold with remarkable therapeutic versatility. Derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[2][4][5][6] The planarity of the thiazole ring, combined with the hydrogen-bonding capabilities of the acetamide linker, allows these molecules to bind effectively to a wide array of biological targets.[2] This guide will systematically dissect the key structural features of these analogues and correlate them with their observed biological activities, providing a rational basis for future drug design efforts.

Core Synthetic Strategies

The accessibility of the N-(thiazol-2-yl)acetamide core through straightforward and adaptable synthetic routes is a key reason for its prevalence in drug discovery programs. The most fundamental approach involves the acylation of a 2-aminothiazole precursor.

Foundational Synthesis: Acylation of 2-Aminothiazole

The parent N-(thiazol-2-yl)acetamide can be reliably synthesized by reacting 2-aminothiazole with an acetylating agent like acetyl chloride. This reaction serves as the basis for creating a wide variety of analogues.

Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide [7]

-

Reagents & Setup: In a round-bottom flask, combine 2-aminothiazole (26 mmol) and dry acetone (60 ml).

-

Reaction: Add acetyl chloride (26 mmol) to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for two hours. Causality: The heat provides the necessary activation energy for the nucleophilic attack of the amino group on the carbonyl carbon of the acetyl chloride.

-

Work-up: After cooling to room temperature, pour the reaction mixture into acidified cold water. Causality: This step precipitates the product, which is less soluble in acidic water, and neutralizes any remaining base.

-

Isolation: Collect the resulting yellow solid by filtration and wash with cold acetone to remove impurities.

-

Purification: Recrystallize the solid from ethyl acetate to obtain single crystals suitable for analysis.

Advanced Synthesis: A Multi-step Route for Analogue Diversification

To explore a broader chemical space and build complex derivatives, a multi-step synthesis using an intermediate like 2-chloro-N-(thiazol-2-yl)acetamide is often employed. This versatile intermediate allows for the introduction of various functionalities through nucleophilic substitution.

Workflow: Synthesis of N-(thiazol-2-yl)acetamide Analogues via a Chloroacetyl Intermediate [8][9]

-

Acylation: React a substituted 2-aminothiazole with chloroacetyl chloride in a suitable solvent (e.g., DCM or DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA). This forms the key 2-chloro-N-(thiazol-2-yl)acetamide intermediate.[9]

-

Nucleophilic Substitution: The reactive C-Cl bond of the intermediate is then targeted. React it with a nucleophile (e.g., Boc-piperazine, a chalcone derivative with a thiol group, or another amine) to displace the chloride and form the final target compound.[8][9]

-

Deprotection (if necessary): If protecting groups like Boc are used, a final deprotection step (e.g., with 4M HCl in dioxane) is required to yield the desired analogue.[8]

This modular approach is highly effective for building libraries of compounds for SAR studies.

Caption: Generalized synthetic workflow for N-(thiazol-2-yl)acetamide analogues.

Structure-Activity Relationships Across Therapeutic Targets

The N-(thiazol-2-yl)acetamide scaffold has been successfully modified to target a wide range of proteins and pathways. The following sections detail the SAR for key therapeutic areas.

Anticancer Activity

This is one of the most extensively studied areas for this class of compounds, with derivatives targeting multiple hallmarks of cancer.[9]

Kinase Inhibition (EGFR & c-Src): Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer.[3] N-(thiazol-2-yl)acetamide analogues have been developed as potent kinase inhibitors.

-

EGFR Inhibition: Hybrid molecules combining the thiazole-acetamide moiety with a quinazolinone scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[10][11] Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of EGFR, with key interactions involving residues like ASP855 and MET766.[10] The quinazolinone portion typically forms a flat aromatic network that interacts with key structures in the binding pocket.[11]

-

c-Src Kinase Inhibition: To investigate the role of the core ring system in the known Src inhibitor KX2-391, researchers replaced its pyridine ring with a thiazole. The resulting N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives showed potent c-Src inhibitory activity.[12] The unsubstituted N-benzyl derivative (8a) was the most potent, suggesting that large substitutions on the N-benzyl group can be detrimental to activity. Introducing a fluoro group (8b) slightly decreased activity, while a methyl group (8e) led to a significant 4-fold drop in potency.[12]

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. A novel series of thiazole-2-acetamide derivatives was designed to inhibit tubulin polymerization, acting at the colchicine binding site.[9]

-

Key Structural Features: These inhibitors typically feature a (thiazol-2-yl)acetamide core linked to a chalcone moiety.

-

SAR Insights:

-

Compound 10a , with an unsubstituted phenyl group on the chalcone and an unsubstituted phenyl at the 4-position of the amide's thiazole ring, was the most potent, with an IC50 of 2.69 μM.[9]

-

Removing the phenyl group from the 4-position of the amide's thiazole ring (compound 13a ) resulted in a 6-fold decrease in potency (IC50 = 15.82 µM), highlighting the importance of this substituent.[9]

-

Adding a 4-chloro (10f ) or 4-methyl (10k ) substituent to the phenyl group at the 4-position of the amide's thiazole ring also significantly decreased activity, indicating a preference for an unsubstituted phenyl ring at this position.[9]

-

| Compound Reference | R1 (Chalcone Phenyl) | R2 (Amide Thiazole C4) | Tubulin IC50 (µM) |

| 10a [9] | H | Phenyl | 2.69 |

| 10f [9] | H | 4-Cl-Phenyl | 5.62 |

| 10k [9] | H | 4-CH3-Phenyl | 47.75 |

| 13a [9] | H | H | 15.82 |

| CA-4 (Reference) | - | - | 8.33 |

Table 1: SAR of Thiazole-2-acetamide Analogues as Tubulin Polymerization Inhibitors.

Enzyme Inhibition - Beyond Cancer

Urease Inhibition: Urease is a key enzyme in certain bacterial infections. N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been identified as potent urease inhibitors, with all tested compounds showing greater activity than the thiourea standard.[4]

-

SAR Insights: The activity is highly dependent on the nature of the aryl group at the 6-position of the benzothiazole ring.

-

The compound with a p-tolyl group was the most active.[4][13]

-

Docking studies revealed that these compounds bind to the non-metallic active site of the urease enzyme.[4]

-

Crucially, the structure-activity studies showed that hydrogen bonding between the compound and the enzyme is essential for its inhibitory activity.[4][13]

-

Cholinesterase Inhibition for Neurodegenerative Diseases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease.[14]

-

SAR Insights: A series of novel thiazole acetamides were evaluated, and compound 6d emerged as the most potent AChE inhibitor (IC50 = 3.14 µM) with a nearly 3-fold selectivity over BChE.[14] These compounds were also found to inhibit Aβ aggregation and β-secretase, indicating a multi-target potential for Alzheimer's treatment.[5][14] Further studies have linked benzothiazole derivatives connected to other moieties via an acetamide linker to the inhibition of monoamine oxidase B (MAO-B), another key target in neurodegeneration.[15]

Antimicrobial and Antioxidant Activities

-

Antibacterial Activity: Various N-(benzo[d]thiazol-2-yl)acetamide derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] For instance, linking the core scaffold to a quinoline moiety produced compounds with a broad spectrum of activity.[17]

-

Antioxidant Activity: A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were found to possess nitric oxide scavenging capabilities, with IC50 values indicating moderate to good antioxidant potential.[4]

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and self-validating protocols are essential.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.[1]

Protocol Steps: [1]

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Standard workflow for the MTT cytotoxicity assay.

Mechanistic Insights and In Silico Approaches

Molecular docking has been an invaluable tool for understanding how N-(thiazol-2-yl)acetamide analogues interact with their biological targets, providing a structural basis for observed SAR.[4][10]

-

Binding Mode: For urease inhibitors, docking studies showed that the acetamide derivatives bind to the enzyme's non-metallic active site.[4] In the case of EGFR inhibitors, compounds were shown to occupy the ATP-binding pocket.[10]

-

Key Interactions: A recurring theme is the importance of hydrogen bonding. The amide N-H group of the acetamide linker frequently acts as a hydrogen bond donor, interacting with key residues in the active site, which is critical for potent inhibition.[4][13]

Caption: Hypothetical binding mode illustrating key ligand-receptor interactions.

Conclusion and Future Perspectives

The N-(thiazol-2-yl)acetamide scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that subtle modifications to different parts of the molecule—the thiazole ring, the acetamide linker, or the N-acyl group—can profoundly influence biological activity and target selectivity. The most successful strategies often involve using the core scaffold to correctly orient functional groups that can engage in specific, high-affinity interactions like hydrogen bonding within a target's binding site.

Future research should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potent lead compounds. The exploration of this scaffold against new and emerging biological targets, guided by the principles of rational drug design and the SAR insights outlined in this guide, will undoubtedly continue to yield promising candidates for the treatment of human diseases.

References

-

Gull, Y., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... ResearchGate. [Link]

-

IJSR. (n.d.). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. International Journal of Science and Research. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Sami Publishing Company. [Link]

-

ResearchGate. (2016). (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. ResearchGate. [Link]

-

Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Advanced Journal of Chemistry, Section A. (2025). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. Sami Publishing Company. [Link]

-

Fallah-Tafti, A., et al. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. CORE. [Link]

-

Al-Wahaibi, L. H., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). (PDF) Analgesic Activity of N-(Benzo[D]Thiazol-2-Yl) Acetamides by Writhing Test 43 ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. ResearchGate. [Link]

-

Saki, G., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Cellular and Molecular Biology Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. NIH. [Link]

-

Emami, S., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. [Link]

-

Civilica. (2025). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Civilica. [Link]

-

Madjroh, N., et al. (2022). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]

-

Liu, S., et al. (2016). Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ijpbms.com. [Link]

-

Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijisrt.com [ijisrt.com]

- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(5-Iodo-thiazol-2-yl)-acetamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-(5-Iodo-thiazol-2-yl)-acetamide, a halogenated thiazole derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental molecular characteristics, synthesis protocols, and potential applications, offering field-proven insights and methodologies.

Core Molecular Profile

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with an iodo group and an acetamido group. This unique structure imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The elemental composition and molecular weight are fundamental parameters for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.

These values are essential for accurate reagent measurement and for the interpretation of mass spectrometry data.

Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and its interactions with other molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for handling, storage, and application of the compound.

| Property | Value | Source |

| CAS Number | 252662-43-4 | [1][2] |

| Appearance | Light yellow to brown solid | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the iodination of a precursor thiazole compound. A general synthetic approach is outlined below.

Synthetic Pathway Overview

A plausible synthetic route to this compound starts from 2-aminothiazole. The synthesis involves two main steps: acetylation of the amino group followed by iodination of the thiazole ring.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(Thiazol-2-yl)acetamide

This protocol is adapted from a similar synthesis of N-(Thiazol-2-yl)acetamide.[4][5]

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in dry acetone.

-

Reaction: Slowly add acetyl chloride (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into cold, acidified water.

-

Isolation: Collect the resulting solid by filtration and wash with cold acetone.

-

Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure N-(Thiazol-2-yl)acetamide.

Step 2: Synthesis of this compound

This step involves the electrophilic iodination of the thiazole ring.

-

Reagents and Setup: Dissolve N-(Thiazol-2-yl)acetamide (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Iodination: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Research and Drug Development

Thiazole-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities.[4][5] The introduction of an iodine atom can significantly modulate the pharmacological properties of a molecule, making this compound a valuable building block.

Intermediate for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The iodo group can be readily displaced or used in cross-coupling reactions to introduce various functional groups, allowing for the generation of diverse chemical libraries for drug screening.

Potential as an EGFR Kinase Inhibitor

Recent studies have highlighted the potential of thiazole and quinazolinone hybrid molecules as potent EGFR kinase inhibitors for cancer therapy.[6][7] The core structure of this compound provides a scaffold that can be further elaborated to design novel inhibitors targeting EGFR and other kinases.

Building Block for Allosteric Modulators

N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators.[8] The iodo-substituted thiazole ring in this compound can be a crucial component in the design of new modulators for various ion channels and receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular profile. Its utility as a synthetic intermediate in the development of novel therapeutic agents is of significant interest to the scientific community. The protocols and insights provided in this guide are intended to support researchers in their efforts to explore the full potential of this versatile compound.

References

-

N-(5-Iodothiazol-2-yl)acetamide (C007B-533375) - Cenmed Enterprises. (URL: [Link])

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. (URL: [Link])

-

N-(Thiazol-2-yl)acetamide - ResearchGate. (URL: [Link])

-

Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 167, 107982. (URL: [Link])

-

Thenmozhi, V., et al. (2025). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A, 8(8), 1398-1430. (URL: [Link])

-

Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. (URL: [Link])

Sources

- 1. This compound | 252662-43-4 [amp.chemicalbook.com]

- 2. CAS 252662-43-4 | this compound - Synblock [synblock.com]

- 3. cenmed.com [cenmed.com]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In silico modeling of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE binding

An In-Depth Technical Guide to the In Silico Modeling of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE Binding to Cyclin-Dependent Kinase 2 (CDK2)

Abstract

This guide provides a comprehensive, technically detailed walkthrough for modeling the binding of this compound, a representative small molecule inhibitor, to its putative target, Cyclin-Dependent Kinase 2 (CDK2). As a critical regulator of the cell cycle, CDK2 is a well-established target in oncology drug discovery. This document is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will progress from initial target and ligand preparation through molecular docking, extensive molecular dynamics (MD) simulations, and culminating in binding free energy calculations. The methodologies described herein are selected to ensure scientific rigor and reproducibility, providing a robust framework for the computational assessment of protein-ligand interactions.

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a diverse range of protein families, including kinases. This compound represents a model compound containing this core, and understanding its binding mechanism at an atomic level is crucial for guiding lead optimization efforts. In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict binding modes, assess interaction strengths, and generate hypotheses that can be tested experimentally.

This guide employs a multi-stage computational approach to elucidate the binding of this compound to CDK2. We will begin by predicting the most likely binding conformation using molecular docking. Subsequently, we will immerse the predicted protein-ligand complex in a simulated physiological environment to assess its stability and observe its dynamic behavior over time using molecular dynamics (MD) simulations. Finally, we will quantify the binding affinity through end-point free energy calculations.

Chapter 1: Overall Computational Workflow

The in silico investigation of a protein-ligand interaction is a sequential process where the output of one stage serves as the input for the next. This ensures a systematic refinement of the binding hypothesis, from a static initial prediction to a dynamic, solvated model.

Caption: Overall workflow for the in silico analysis of protein-ligand binding.

Chapter 2: Target and Ligand Preparation

The quality of the initial structures is paramount for the success of any modeling study. The "garbage in, garbage out" principle applies forcefully in computational chemistry.

Protein Target Preparation

The starting point is a high-resolution crystal structure of the target protein. For this study, we will use CDK2 in complex with a known inhibitor to define the binding pocket accurately.

Protocol 1: CDK2 Structure Preparation

-

Obtain Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1H1S, which shows CDK2 in complex with a thiazole-containing inhibitor.

-

Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio).

-

Remove Unnecessary Molecules: Delete all entities except the protein chain (Chain A in 1H1S) and the crystallographic water molecules that may be important for binding. The original ligand and any co-solvents should be removed. The rationale for keeping specific water molecules is that they can mediate key hydrogen bonds between the protein and the ligand, and their removal could lead to inaccurate predictions.

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens using a standard protonation state at a physiological pH of 7.4. This step is critical for correct hydrogen bond formation.

-

Assign Partial Charges: Assign atomic partial charges to the protein atoms using a physics-based force field. The AMBER ff14SB force field is a widely accepted choice for protein simulations.

-

Energy Minimization: Perform a brief energy minimization of the structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This step ensures the protein is in a low-energy, relaxed conformation before docking.

Ligand Preparation

The ligand, this compound, must be converted from a 2D representation to a low-energy 3D conformation with appropriate atomic charges.

Protocol 2: Ligand 3D Structure Generation

-

Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

Convert to 3D: Use a program like Open Babel or a component of a larger modeling suite to convert the 2D structure into an initial 3D conformation.

-

Geometry Optimization: Perform a quantum mechanical geometry optimization to find a low-energy conformation. The semi-empirical method PM7 or a density functional theory (DFT) method like B3LYP/6-31G* can be used for this purpose. This is more accurate than molecular mechanics for small, potentially flexible molecules.

-

Assign Partial Charges: Calculate partial atomic charges. A common and effective method for small molecules is the AM1-BCC charge model, which is designed to be compatible with AMBER force fields. The accuracy of these charges is crucial as they govern the electrostatic interactions, a major component of binding affinity.

Chapter 3: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein.

Caption: The molecular docking workflow.

Protocol 3: Docking this compound to CDK2

-

Define the Binding Site: The binding site, or "grid box," is defined around the location of the co-crystallized ligand in the original PDB structure (1H1S). This ensures the docking search is focused on the known active site of CDK2. The size of the box should be large enough to allow the ligand to rotate and translate freely within the site.

-

Select a Docking Program: Several well-validated docking programs are available, such as AutoDock Vina, Glide, and GOLD. We will proceed with the conceptual workflow applicable to most.

-

Run the Docking Simulation: The program will systematically sample different conformations of the ligand within the defined binding site and score each pose based on a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating more favorable binding.

-

Analyze the Results: The primary output is a set of ranked ligand poses. The top-ranked pose is the most probable binding mode. It should be visually inspected to ensure it makes chemically sensible interactions with the protein (e.g., hydrogen bonds, hydrophobic contacts). The iodine atom, for instance, may form a halogen bond with an electron-rich residue.

Table 1: Representative Docking Results

| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues (CDK2) | Interaction Type |

| 1 | -9.5 | LEU83, GLU81 | Hydrogen Bond (amide) |

| 1 | -9.5 | ILE10, VAL18 | Hydrophobic Contact (thiazole ring) |

| 1 | -9.5 | LYS33 | Halogen Bond (iodine) |

| 2 | -8.9 | LEU83, ASP86 | Hydrogen Bond (amide) |

| 3 | -8.2 | PHE80, ALA144 | Hydrophobic Contact (thiazole ring) |

Chapter 4: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations introduce temperature, pressure, and solvation, allowing us to observe the dynamic stability of the protein-ligand complex over time.

Protocol 4: MD Simulation of the CDK2-Ligand Complex

-

System Setup:

-

Force Fields: Use the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF2) for the ligand.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment. The box should extend at least 10 Å from any atom of the protein to prevent self-interaction.

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

-

-

Minimization and Equilibration:

-

Minimization: Perform a multi-stage energy minimization to relax the system, first with the protein and ligand restrained, and then with all atoms free to move.

-

Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (300 K) while keeping the volume constant.

-

Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (1 atm) to ensure the density of the water box is correct. This phase is crucial for the system to reach thermal equilibrium before data collection.

-

-

Production Run: Run the simulation for an extended period (e.g., 100-200 nanoseconds) to collect trajectory data for analysis. During this phase, the coordinates of all atoms are saved at regular intervals.

Chapter 5: Post-Simulation Analysis and Binding Free Energy

The trajectory from the MD simulation is a rich source of information about the stability and energetics of the complex.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD plot indicates that the simulation has converged and the complex is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue. This highlights flexible regions of the protein, such as loops, versus stable regions like alpha-helices and beta-sheets.

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique to estimate the free energy of binding from an MD trajectory. It calculates the energy difference between the complex, the free protein, and the free ligand.

Equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Protocol 5: MM/GBSA Calculation

-

Extract Snapshots: Extract frames (snapshots) from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms:

-

ΔE_MM: The molecular mechanics energy change (van der Waals and electrostatic interactions).

-

ΔG_solv: The solvation free energy change, composed of a polar (Generalized Born model) and a non-polar (Solvent Accessible Surface Area) component.

-

-

Average the Results: Average the calculated ΔG_bind over all snapshots to get the final estimate.

Table 2: Representative MM/GBSA Binding Free Energy Components

| Energy Component | Average Value (kcal/mol) | Contribution |

| Van der Waals (ΔE_vdW) | -45.2 | Favorable |

| Electrostatic (ΔE_elec) | -28.7 | Favorable |

| Polar Solvation (ΔG_GB) | +51.5 | Unfavorable |

| Non-polar Solvation (ΔG_SA) | -4.8 | Favorable |

| Total Binding Energy (ΔG_bind) | -27.2 | Favorable |